N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)benzamide
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Overview
Description
The compound contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . It also contains a 2,3-dihydrobenzo[b][1,4]dioxin ring, which is a type of benzodioxin ring where two oxygen atoms are connected to the benzene ring .
Molecular Structure Analysis
The structure of this compound would likely be planar due to the presence of the isoxazole and benzodioxin rings . The exact structure would depend on the specific substituents and their positions .Chemical Reactions Analysis
Isoxazoles can undergo a variety of reactions, including nucleophilic substitutions and additions . Benzodioxins can also undergo various reactions, such as reductions and oxidations .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific substituents and their positions . For example, the presence of the isoxazole and benzodioxin rings could potentially make the compound more polar .Scientific Research Applications
Synthesis and Biological Activity
N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)benzamide derivatives have been synthesized for various biological activities. These compounds, bearing biologically active pharmacophores like benzodioxane and peptide bond, have demonstrated antimicrobial and antioxidant activities. Their molecular docking with protein Sortase A suggests potential as antimicrobial agents, with some showing strong antioxidant activity (Pothuri, Machiraju, & Rao, 2020).
Antiparasitic Applications
The optimization of isoxazoline amide benzoxaboroles, structurally related to this compound, has led to the identification of potent ectoparasiticides against ticks and fleas. A molecule from this series has shown significant oral bioavailability and efficacy in dogs, providing a potential development candidate for long-acting animal ectoparasiticides (Zhang et al., 2016).
Antibacterial Research
Further research into 2,6-difluorobenzamides, structurally related to this compound, has explored their potential as antibacterial drugs. These studies have focused on the inhibition of the bacterial cell division cycle by targeting the protein FtsZ, a key player in bacterial cell division, indicating the therapeutic potential of these derivatives against Gram-positive bacteria (Straniero, Suigo, Lodigiani, & Valoti, 2023).
Antiproliferative Activity
Some novel derivatives related to this compound have been synthesized and evaluated for their antiproliferative activity. These compounds have been studied against human tumor and nontumor cells, establishing the importance of their structure in manifesting antiproliferative activity (Gornostaev et al., 2020).
Future Directions
Properties
IUPAC Name |
N-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c22-19(13-4-2-1-3-5-13)20-12-15-11-17(25-21-15)14-6-7-16-18(10-14)24-9-8-23-16/h1-7,10-11H,8-9,12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLUYGGQJKFVSOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)CNC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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